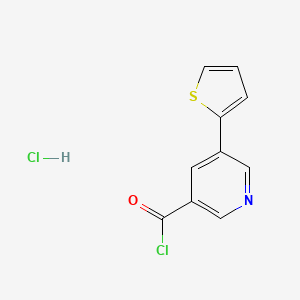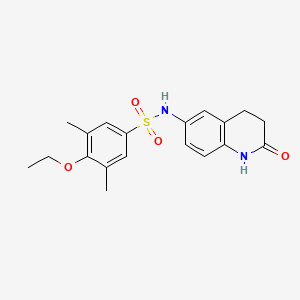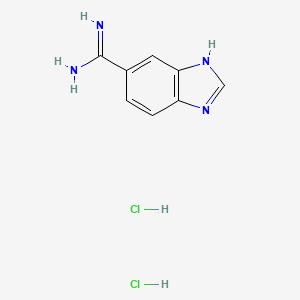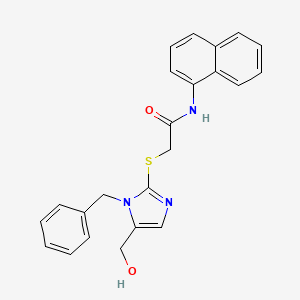
5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride is a chemical compound with the empirical formula C10H7Cl2NOS and a molecular weight of 260.14 . It is a solid compound that is used in various chemical reactions and research applications.
Preparation Methods
The synthesis of 5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride typically involves the reaction of nicotinoyl chloride with 2-thiophenecarboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can undergo oxidation or reduction under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form the corresponding acid and hydrochloric acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the nicotinoyl group into other molecules.
Biology: It is used in the study of biological pathways and mechanisms involving nicotinoyl derivatives.
Medicine: It is investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an acylating agent, introducing the nicotinoyl group into other molecules. This can affect various biological processes and pathways, depending on the specific target molecules involved .
Comparison with Similar Compounds
5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride can be compared with other similar compounds, such as:
Nicotinoyl Chloride: A simpler compound with similar reactivity but lacking the thiophene ring.
6-Chloronicotinoyl Chloride: A compound with a chlorine substituent on the nicotinoyl ring, affecting its reactivity and properties.
Isonicotinoyl Chloride Hydrochloride: A compound with a similar structure but different positional isomerism.
These comparisons highlight the unique properties of this compound, such as the presence of the thiophene ring, which can influence its reactivity and applications.
Properties
IUPAC Name |
5-thiophen-2-ylpyridine-3-carbonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS.ClH/c11-10(13)8-4-7(5-12-6-8)9-2-1-3-14-9;/h1-6H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBSOEFGKXIREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CN=C2)C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2659256.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2659259.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)
![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)

![N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659265.png)
![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)
![2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3,3-dimethyl-1-phenyl-3H-indol-1-ium perchlorate](/img/structure/B2659269.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2659270.png)
![Methyl 2-[(1,3-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2659272.png)



